N,7-dimethyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
“N,7-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,7-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzoxazine ring: This can be achieved through the reaction of an amine with a phenol derivative under acidic or basic conditions.
Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids.
Carboxamide formation: The carboxamide group can be formed by reacting an amine with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or sulfides.
Scientific Research Applications
Chemistry
In chemistry, “N,7-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, benzoxazine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, benzoxazines are used in the production of high-performance polymers and resins due to their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of “N,7-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” would depend on its specific application. For instance, if it has biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazine derivatives: Compounds with similar benzoxazine rings but different substituents.
Sulfonyl-containing compounds: Compounds with sulfonyl groups attached to different core structures.
Carboxamide-containing compounds: Compounds with carboxamide groups attached to various aromatic or heterocyclic rings.
Uniqueness
The uniqueness of “N,7-DIMETHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H20N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N,7-dimethyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-7-14(8-5-12)25(22,23)20-11-17(18(21)19-3)24-16-10-13(2)6-9-15(16)20/h4-10,17H,11H2,1-3H3,(H,19,21) |
InChI Key |
KUPLNBVVBQEXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC |
Origin of Product |
United States |
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